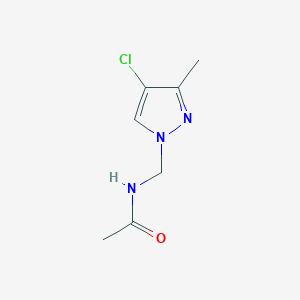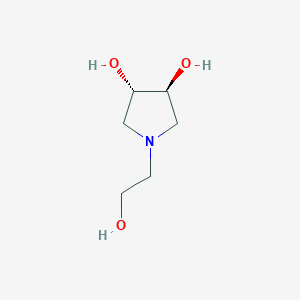
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
-
Synthesis from Pyrrolidine: : One common method involves the hydroxylation of pyrrolidine derivatives. Starting with pyrrolidine, selective hydroxylation at the 3 and 4 positions can be achieved using oxidizing agents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Hydroxyethylation: : The introduction of the hydroxyethyl group can be performed via nucleophilic substitution reactions. For instance, reacting the hydroxylated pyrrolidine with ethylene oxide under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production may involve multi-step synthesis starting from readily available precursors. The process typically includes:
Hydroxylation: Using catalytic amounts of OsO₄ and NMO for large-scale hydroxylation.
Purification: Employing techniques such as crystallization or chromatography to purify the intermediate compounds.
Hydroxyethylation: Conducting the nucleophilic substitution in large reactors with controlled temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the hydroxyl groups can lead to the formation of corresponding alcohols or alkanes, depending on the reducing agent used.
-
Substitution: : The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric synthesis as a chiral ligand or catalyst.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving pyrrolidine derivatives.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial agents due to its ability to interact with biological membranes.
Industry
Polymer Synthesis: Utilized in the production of polymers with specific chiral properties.
Material Science: Investigated for its role in the development of new materials with unique physical and chemical properties.
作用机制
The mechanism by which (3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol exerts its effects often involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
相似化合物的比较
Similar Compounds
(3R,4R)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.
1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Lacks the chiral centers, resulting in different biological activity.
Pyrrolidine-3,4-diol: Without the hydroxyethyl group, it has different solubility and reactivity.
Uniqueness
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which can significantly influence its interaction with chiral environments in biological systems. This stereochemistry can lead to distinct biological activities and applications compared to its enantiomers and other similar compounds.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-7-3-5(9)6(10)4-7/h5-6,8-10H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
HPHOIGQFGPTGGB-WDSKDSINSA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1CCO)O)O |
规范 SMILES |
C1C(C(CN1CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
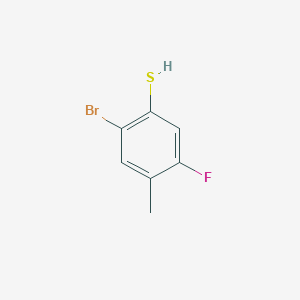

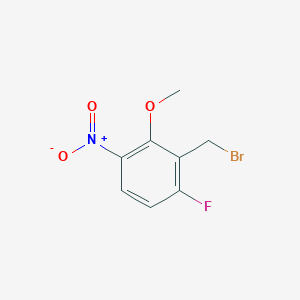
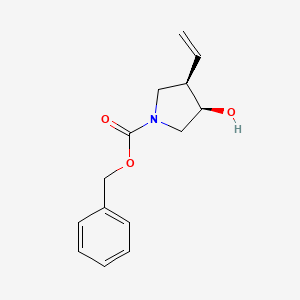
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
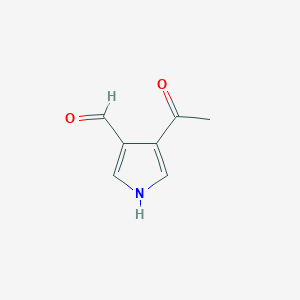
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
